4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide core, substituted with a butoxy group and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This is achieved through the reaction of an appropriate aniline derivative with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the Butoxy Group: This step involves the alkylation of the benzamide core using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a suitable thiol and an alkene or alkyne precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Affecting processes such as cell division, apoptosis, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: shares structural similarities with other benzamide derivatives and thiolane-containing compounds.
N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide: Lacks the butoxy group, which may influence its chemical reactivity and biological activity.
4-butoxy-N-methylbenzamide: Lacks the thiolane ring, which may affect its overall properties.
Properties
CAS No. |
2551114-95-3 |
---|---|
Molecular Formula |
C17H25NO4S |
Molecular Weight |
339.4 |
Purity |
95 |
Origin of Product |
United States |
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